molecular formula C7H17ClN2S2 B7982671 2-(Butylthio)ethyl imidothiocarbamate

2-(Butylthio)ethyl imidothiocarbamate

Cat. No.: B7982671
M. Wt: 228.8 g/mol
InChI Key: BXHMPWXJMJHMIQ-UHFFFAOYSA-N
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Description

2-(Butylthio)ethyl imidothiocarbamate is a chemical compound with the molecular formula C7H17ClN2S2. It is commonly used as an intermediate in the production of pesticides, fungicides, and biocides. This compound exhibits antifungal and antimicrobial properties, making it valuable in protecting crops from pathogens and pests .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)ethyl imidothiocarbamate typically involves the reaction of butylthiol with ethylene imidothiocarbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)ethyl imidothiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Butylthio)ethyl imidothiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Butylthio)ethyl imidothiocarbamate involves its interaction with cellular components of pathogens. The compound disrupts the normal functioning of microbial cells by interfering with their metabolic pathways. This leads to the inhibition of cell growth and ultimately the death of the pathogen. The molecular targets include enzymes and proteins essential for the survival of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylthio)ethyl carbamimidothioate hydrochloride
  • 2-(Butylthio)ethyl imidothiocarbamate

Uniqueness

This compound stands out due to its specific antifungal and antimicrobial properties, making it particularly effective in agricultural applications. Its ability to act as an intermediate in the synthesis of various pesticides and biocides further enhances its utility .

Properties

IUPAC Name

2-butylsulfanylethyl carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S2.ClH/c1-2-3-4-10-5-6-11-7(8)9;/h2-6H2,1H3,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHMPWXJMJHMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCSC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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